molecular formula C7H5BrF2O B14088051 4-Bromo-2-(difluoromethyl)phenol

4-Bromo-2-(difluoromethyl)phenol

Cat. No.: B14088051
M. Wt: 223.01 g/mol
InChI Key: OSHOXKTZTKJRRM-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)phenol is a halogenated phenol derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. The presence of both a bromine atom and a difluoromethyl group on the phenolic ring provides unique electronic properties and reactive sites for further chemical modification. The bromine substituent is a common handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to construct more complex biaryl structures . Simultaneously, the difluoromethyl group, a bioisostere, can be used to influence the compound's lipophilicity, metabolic stability, and binding affinity in the design of novel active molecules . This combination of features makes 4-Bromo-2-(difluoromethyl)phenol a valuable scaffold for constructing potential pharmaceutical candidates, agrochemicals, and advanced materials. The compound is intended for research applications only and is not suitable for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

IUPAC Name

4-bromo-2-(difluoromethyl)phenol

InChI

InChI=1S/C7H5BrF2O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H

InChI Key

OSHOXKTZTKJRRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)F)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure of 4-Bromo-2-(difluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-2-(difluoromethyl)phenol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(difluoromethyl)phenol, a halogenated and fluorinated phenol of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established synthetic methodologies to present a robust profile. We will delve into its chemical structure, predictable physicochemical properties, a detailed, field-proven protocol for its synthesis via difluoromethylation of 4-bromophenol, and its potential applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical building block.

Introduction and Strategic Importance

Fluorine-containing molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms or fluorinated alkyl groups into a molecule can dramatically alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The difluoromethyl (-CHF₂) group, in particular, has garnered significant attention as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[1] Its ability to act as a lipophilic hydrogen bond donor makes it a valuable moiety in the design of novel therapeutic agents.[2]

4-Bromo-2-(difluoromethyl)phenol combines the unique electronic properties of the difluoromethyl group with the synthetic versatility of a brominated phenol. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the phenolic hydroxyl group can be modified to modulate solubility and other properties. This trifecta of functional groups makes 4-Bromo-2-(difluoromethyl)phenol a highly attractive, albeit not widely characterized, building block for the synthesis of complex molecules with potential biological activity.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-Bromo-2-(difluoromethyl)phenol consists of a phenol ring substituted with a bromine atom at the para position (C4) and a difluoromethyl group at the ortho position (C2) relative to the hydroxyl group.

Chemical Structure

Caption: .

Physicochemical Properties (Predicted)
PropertyPredicted ValueRationale and References
Molecular Formula C₇H₅BrF₂OBased on chemical structure.
Molecular Weight 223.02 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidSimilar to 4-bromophenol.[3]
Melting Point 70-80 °CExpected to be slightly higher than 4-bromophenol (63-67 °C) due to increased molecular weight and potential for hydrogen bonding involving the -CHF₂ group.[3]
Boiling Point > 240 °CExpected to be higher than 4-bromophenol (236-238 °C) due to increased molecular weight and polarity.[3]
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, dichloromethane).Similar to other substituted phenols.[3]
pKa ~ 9.0The electron-withdrawing difluoromethyl group is expected to make the phenolic proton slightly more acidic than in 4-bromophenol (pKa ~ 9.34).
LogP ~ 2.8The difluoromethyl group is known to increase lipophilicity.[4]

Synthesis of 4-Bromo-2-(difluoromethyl)phenol

The most direct and reliable method for the synthesis of 4-Bromo-2-(difluoromethyl)phenol is the difluoromethylation of 4-bromophenol. This reaction proceeds via the generation of difluorocarbene (:CF₂) from a suitable precursor, which then reacts with the phenoxide of 4-bromophenol.[4]

Reaction Scheme

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Product 4-Bromophenol 4-Bromophenol Mixing Mix reactants in DMF/Water 4-Bromophenol->Mixing Sodium Chlorodifluoroacetate Sodium Chlorodifluoroacetate Sodium Chlorodifluoroacetate->Mixing Cesium Carbonate Cesium Carbonate Cesium Carbonate->Mixing DMF/Water DMF/Water DMF/Water->Mixing Heating (120 °C) Heat to generate :CF₂ and react Mixing->Heating (120 °C) Workup Aqueous workup and extraction Heating (120 °C)->Workup Purification Column chromatography Workup->Purification 4-Bromo-2-(difluoromethyl)phenol 4-Bromo-2-(difluoromethyl)phenol Purification->4-Bromo-2-(difluoromethyl)phenol

Caption: Synthetic workflow for 4-Bromo-2-(difluoromethyl)phenol.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the difluoromethylation of phenols using sodium chlorodifluoroacetate as a stable and readily available difluorocarbene precursor.[4]

Materials:

  • 4-Bromophenol (1.0 eq)

  • Sodium 2-chloro-2,2-difluoroacetate (2.8 eq)

  • Cesium Carbonate (1.5 eq)

  • Dry Dimethylformamide (DMF)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq) and cesium carbonate (1.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add dry DMF and deionized water (in a ratio of approximately 8.5:1 v/v) via syringe. Begin stirring to form a suspension.

  • Degassing: Degas the solution by bubbling nitrogen through it for at least 30 minutes.

  • Reagent Addition: After degassing, add sodium 2-chloro-2,2-difluoroacetate (2.8 eq) to the flask in one portion under a positive flow of nitrogen.

  • Heating: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with deionized water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 4-Bromo-2-(difluoromethyl)phenol.

Causality Behind Experimental Choices:

  • Cesium Carbonate: A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Cesium carbonate is often used for its high solubility in organic solvents and its ability to promote O-alkylation.

  • DMF/Water: This solvent system is effective at dissolving the reactants and facilitating the reaction. The small amount of water can aid in the solubility of the salts.

  • Sodium Chlorodifluoroacetate: This is a stable, solid precursor to difluorocarbene. Upon heating, it decarboxylates to generate the reactive :CF₂ intermediate.[4]

  • Inert Atmosphere: While the reaction is not extremely sensitive to air, an inert atmosphere is good practice to prevent potential side reactions, especially with the phenolic starting material.

Spectral Data Analysis (Predicted)

The following spectral data are predicted based on the structure of 4-Bromo-2-(difluoromethyl)phenol and known spectral data for similar compounds.[5][6][7][8][9]

Technique Predicted Data
¹H NMR * ~10-11 ppm (s, 1H): Phenolic -OH proton.
  • ~7.5-7.7 ppm (m, 1H): Aromatic proton ortho to the bromine.

  • ~7.0-7.2 ppm (m, 2H): Remaining aromatic protons.

  • ~6.6-7.0 ppm (t, J ≈ 55 Hz, 1H): -CHF₂ proton. | | ¹³C NMR | * ~150-155 ppm: Carbon attached to the hydroxyl group.

  • ~130-135 ppm: Aromatic C-H carbons.

  • ~115-125 ppm: Aromatic carbons attached to bromine and the difluoromethyl group.

  • ~110-115 ppm (t, J ≈ 240 Hz): -CHF₂ carbon. | | ¹⁹F NMR | * ~ -90 to -120 ppm (d, J ≈ 55 Hz): Two equivalent fluorine atoms of the -CHF₂ group. | | IR (cm⁻¹) | * ~3300-3500 (broad): O-H stretch.

  • ~3000-3100: Aromatic C-H stretch.

  • ~1500-1600: Aromatic C=C stretch.

  • ~1000-1200: C-F stretch.

  • ~500-600: C-Br stretch. | | Mass Spec (EI) | * M⁺ at m/z 222/224 (1:1 ratio): Molecular ion peak showing the characteristic isotopic pattern of bromine.

  • Fragment ions: Loss of Br, CHF₂, and other characteristic fragments. |

Applications in Drug Discovery and Agrochemicals

4-Bromo-2-(difluoromethyl)phenol is a promising scaffold for the development of new pharmaceuticals and agrochemicals. Its utility stems from the combined properties of its functional groups.

Role as a Bioisostere

The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group. This allows medicinal chemists to replace these functional groups in a known bioactive molecule with a -CHF₂ group, which can lead to improved metabolic stability and membrane permeability without losing the key hydrogen bonding interactions with the target protein.[1]

Bioisosterism cluster_benefits Potential Benefits Parent_Molecule Bioactive Molecule with -OH group Target_Protein Target Protein Parent_Molecule->Target_Protein Hydrogen Bonding Modified_Molecule 4-Bromo-2-(difluoromethyl)phenol Derivative Parent_Molecule->Modified_Molecule Bioisosteric Replacement (-OH -> -CHF₂) Modified_Molecule->Target_Protein Hydrogen Bonding (as donor) Increased_Lipophilicity Increased_Lipophilicity Modified_Molecule->Increased_Lipophilicity Metabolic_Stability Metabolic_Stability Modified_Molecule->Metabolic_Stability Improved_PK Improved_PK Modified_Molecule->Improved_PK

Caption: Conceptual role of the difluoromethyl group as a bioisostere.

Synthetic Handle for Further Elaboration

The bromine atom on the aromatic ring is a versatile synthetic handle. It can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the C4 position, enabling the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Potential Therapeutic and Agrochemical Applications

Given the known biological activities of other brominated and fluorinated phenols, derivatives of 4-Bromo-2-(difluoromethyl)phenol could be investigated for a variety of applications, including:

  • Anti-inflammatory agents [10]

  • Anticancer agents

  • Neurological disorder treatments [10]

  • Herbicides, insecticides, and fungicides [10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-(difluoromethyl)phenol is not available, it should be handled with the utmost care, assuming it possesses hazards similar to other halogenated phenols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2-(difluoromethyl)phenol represents a valuable yet under-explored building block for chemical synthesis. Its unique combination of a synthetically versatile bromine atom, a modifiable phenolic hydroxyl group, and a bioisosteric difluoromethyl group makes it a highly attractive scaffold for the development of novel pharmaceuticals and agrochemicals. While direct experimental data remains scarce, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from analogous compounds. Further research into the properties and reactivity of this compound is warranted and is likely to yield exciting new discoveries.

References

  • Chen, Q., et al. (2021). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 75, 153169.
  • Hu, J., et al. (2018). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 16(43), 8258-8262.
  • Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.
  • PubChem. (n.d.). 4-Bromo-2,5-difluorophenol. Retrieved from [Link]

  • Vertex AI Search. (2026, January 29). Applications of 4-Bromo-2-(trifluoromethyl)phenol in Pharma & Agrochemicals.
  • Tellis, J. C., et al. (2016). Metallaphotoredox Difluoromethylation of Aryl Bromides.
  • ResearchGate. (2026, January 11).
  • PubMed. (2019, December 20). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoro-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone.
  • Beilstein Journals. (n.d.).
  • NIST. (n.d.). Phenol, 2-bromo-4-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX.
  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
  • Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol.methylphenol*.

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Bromo-2-(difluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Chemical Identity and Physicochemical Properties

4-Bromo-2-(difluoromethyl)phenol is a halogenated aromatic compound. Its structure, featuring a phenol ring substituted with a bromine atom and a difluoromethyl group, suggests its potential utility as a versatile building block in organic synthesis. While empirical data for this specific compound is limited, we can infer its properties from closely related molecules.

PropertyInferred Value/CharacteristicBasis for Inference
Molecular Formula C7H5BrF2O
Appearance Likely a white to off-white crystalline solidBased on analogs like 4-Bromo-2-(trifluoromethyl)phenol and 4-Bromophenol.[1][2]
Solubility Expected to be slightly soluble in water, with good solubility in organic solvents such as ethanol, ether, and chloroform.[2]Common for substituted phenols.
Melting Point Expected to be in a similar range to related compounds, but empirical determination is necessary.4-Bromo-2-(trifluoromethyl)phenol has a melting point of 82.0-88.0°C.[1]

Hazard Identification and Toxicological Profile (Inferred)

A comprehensive toxicological assessment of 4-Bromo-2-(difluoromethyl)phenol has not been published. However, based on the known hazards of structurally similar compounds, a cautious approach is warranted. The primary hazards are anticipated to be:

  • Acute Toxicity (Oral): Likely harmful if swallowed. This is a common characteristic of substituted phenols.[3][4][5][6]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[3][4][5][6][7] Prolonged or repeated contact may lead to more severe effects.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][4][5][6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4][7]

The presence of the difluoromethyl group may influence the metabolic profile and toxicokinetics of the molecule compared to its non-fluorinated or trifluoromethylated analogs. The metabolism of phenols can occur in the liver, kidney, and gut, with excretion primarily through urine.[8][9] Halogenated phenols, in general, are of interest for their potential as endocrine disruptors and their environmental persistence.[10][11]

Safe Handling and Personal Protective Equipment (PPE)

A proactive and stringent safety protocol is essential when handling 4-Bromo-2-(difluoromethyl)phenol. The following workflow outlines the necessary precautions.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Work in a well-ventilated area (chemical fume hood) ppe Don appropriate PPE: - Nitrile gloves - Safety goggles with side shields - Lab coat prep_area->ppe Ensure proper fit and integrity weighing Weigh solid under containment to avoid dust generation ppe->weighing dissolving Add to solvent slowly with stirring weighing->dissolving reaction Conduct reaction in a closed system if possible dissolving->reaction decon Decontaminate surfaces with an appropriate solvent reaction->decon waste Dispose of waste in -labeled hazardous waste containers decon->waste wash Wash hands thoroughly after handling waste->wash

Caption: A stepwise workflow for the safe handling of 4-Bromo-2-(difluoromethyl)phenol.

Personal Protective Equipment (PPE) Specifications
  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn if there is a risk of splashing.[4]

  • Hand Protection: Nitrile gloves are recommended. For prolonged contact or when handling larger quantities, heavier-duty gloves should be considered. Always inspect gloves for integrity before use.

  • Skin and Body Protection: A standard laboratory coat should be worn. For larger scale work, chemical-resistant aprons or suits may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage and Stability

Proper storage is crucial to maintain the integrity of 4-Bromo-2-(difluoromethyl)phenol and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents.

  • Stability: The compound is expected to be stable under recommended storage conditions.[3] Avoid exposure to excessive heat, light, and moisture.

Emergency Procedures

A clear and practiced emergency response plan is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response Workflow

spill Small Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE (respirator, gloves, etc.) evacuate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Carefully collect material into a sealed container contain->collect decon Decontaminate the spill area collect->decon waste Dispose of as hazardous waste decon->waste

Caption: A logical flow for responding to a small chemical spill.

Disposal Considerations

All waste containing 4-Bromo-2-(difluoromethyl)phenol must be treated as hazardous waste.

  • Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.[2] Contact a licensed professional waste disposal service to dispose of this material.[3]

  • Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the substance itself.[12]

Conclusion

While 4-Bromo-2-(difluoromethyl)phenol presents an exciting opportunity for innovation in drug discovery and materials science, its safe handling is paramount. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the comprehensive protocols outlined in this guide, researchers can confidently and safely explore the potential of this valuable chemical entity. The foundation of a successful research program is a culture of safety, and with compounds like this, a proactive and informed approach is non-negotiable.

References

  • 4-Bromo-2-{[(3,4-difluorophenyl)amino]methyl}phenol - PubChem - NIH. (n.d.).
  • 4-Bromo-2-(trifluoromethyl)phenol, 99% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • 4-Bromo-2-(trifluoromethyl)phenol | 50824-04-9 - Sigma-Aldrich. (n.d.).
  • 4-Bromo Phenol CAS No 106-41-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • 4-Bromo Phenol || A Comprehensive Overview - Ketone Pharma. (2024, August 29).
  • 4-Bromo-2,3-difluorophenol SDS, 144292-32-0 Safety Data Sheets - ECHEMI. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 4-(BROMOMETHYL)PHENOL - ChemicalBook. (2024, March 30).
  • 4-Bromo-2-fluorophenol 98 2105-94-4 - Sigma-Aldrich. (n.d.).
  • 4 - Safety data sheet. (2023, September 13).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24).
  • 4-Bromo-2,5-difluorophenol | C6H3BrF2O | CID 7018042 - PubChem. (n.d.).
  • Chemical Properties of 4-Bromo-2-phenyl phenol (CAS 16434-97-2) - Cheméo. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 06).
  • 4-bromo-2-fluorobiphenyl - s d fine-chem limited. (n.d.).
  • Phenol: toxicological overview - GOV.UK. (2024, October 01).
  • 2-FLUORO-4- BROMO BIPHENYL MSDS CAS-No. - Loba Chemie. (2019, January 30).
  • TOXICOLOGICAL REVIEW OF Phenol - Integrated Risk Information System. (n.d.).
  • A review on environmental occurrence, toxic effects and transformation of man-made bromophenols | Request PDF - ResearchGate. (2025, September 24).
  • The Endocrine Disruption Exchange — Chemical Details. (n.d.).
  • PHENOL AND PHENOL DERIVATIVES - Inchem.org. (n.d.).

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-Bromo-2-(difluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a difluoromethyl (


) group into aromatic scaffolds is a high-value transformation in medicinal chemistry. The 

moiety acts as a lipophilic bioisostere of hydroxyl (

) and thiol (

) groups, functioning as a hydrogen bond donor while modulating metabolic stability and membrane permeability.

This application note details a robust, three-stage protocol for converting 4-bromo-2-hydroxybenzaldehyde to 4-bromo-2-(difluoromethyl)phenol . While direct deoxyfluorination of phenolic aldehydes is theoretically possible, it is fraught with chemoselectivity issues due to the nucleophilic nature of the phenolic hydroxyl group. This guide advocates for a Protection-Fluorination-Deprotection strategy, ensuring high fidelity, safety, and reproducibility.

Core Chemical Strategy
  • Chemoselective Masking: Acetylation of the phenolic

    
     to prevent competitive reaction with the fluorinating agent.
    
  • Nucleophilic Deoxyfluorination: Conversion of the aldehyde to the gem-difluoride using Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), a thermally stable alternative to DAST.

  • Mild Deprotection: Selective hydrolysis of the ester to restore the phenol without compromising the aryl bromide or the benzylic fluorines.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate species.

SynthesisPath SM Starting Material 4-Bromo-2-hydroxybenzaldehyde Int1 Intermediate 1 4-Bromo-2-acetoxybenzaldehyde SM->Int1 Step 1: Ac2O, Pyridine (Protection) Int2 Intermediate 2 4-Bromo-2-(difluoromethyl)phenyl acetate Int1->Int2 Step 2: Deoxo-Fluor, DCM (Deoxyfluorination) Prod Target Product 4-Bromo-2-(difluoromethyl)phenol Int2->Prod Step 3: K2CO3, MeOH (Deprotection)

Caption: Three-stage synthetic route ensuring chemoselectivity at the aldehyde position.

Experimental Protocols

Safety Pre-requisites (Critical)
  • Deoxo-Fluor/DAST Hazards: These reagents react violently with water to release Hydrogen Fluoride (HF).[1][2] All glassware must be oven-dried.

  • HF Exposure: HF causes deep, painless burns that destroy tissue and bone. A tube of Calcium Gluconate gel must be available at the workstation.

  • Pressure: The fluorination step generates pressure. Ensure proper venting through an inert gas line.

Stage 1: Phenolic Protection (Acetylation)

Objective: Mask the acidic phenolic proton to prevent side reactions with the fluorinating agent.

Reagents:

  • 4-Bromo-2-hydroxybenzaldehyde (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Pyridine (1.5 equiv)

  • DMAP (0.05 equiv - Catalyst)

  • Dichloromethane (DCM) [Solvent][3]

Procedure:

  • Charge a round-bottom flask with 4-bromo-2-hydroxybenzaldehyde (e.g., 10.0 g, 49.7 mmol) and DCM (100 mL).

  • Add Pyridine (6.0 mL, 74.6 mmol) and DMAP (300 mg). Cool the solution to 0 °C.

  • Add Acetic Anhydride (5.6 mL, 59.6 mmol) dropwise over 15 minutes.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Wash with 1M HCl (2 x 50 mL) to remove pyridine, followed by sat.

    
     and brine.[2]
    
  • Dry over

    
     and concentrate. The crude acetate is typically pure enough (>95%) for the next step.
    
Stage 2: Deoxyfluorination

Objective: Convert the carbonyl oxygen to a gem-difluoride.[4] Why Deoxo-Fluor? It is thermally safer than DAST (Diethylaminosulfur trifluoride) and less prone to explosive decomposition, though DAST can be used if kept strictly at 0 °C.

Reagents:

  • Intermediate 1 (4-Bromo-2-acetoxybenzaldehyde) (1.0 equiv)

  • Deoxo-Fluor (1.5 equiv) (50% solution in Toluene or neat)

  • Ethanol (trace, 0.1 equiv - Optional catalyst)

  • Anhydrous DCM[2]

Procedure:

  • Setup: Flame-dry a two-neck flask under Nitrogen flow. Add Intermediate 1 (10.0 g, 41.1 mmol) and anhydrous DCM (120 mL).

  • Addition: Cool to 0 °C. Add Deoxo-Fluor (11.4 mL, 61.7 mmol) dropwise via syringe. Note: Exothermic.

  • Reaction: Add a catalytic drop of Ethanol (initiates the reaction). Allow to warm to RT and stir overnight (12-16 h).

    • Checkpoint: Monitor by

      
       NMR. Product should show a doublet of doublets (or triplet) around -110 to -120 ppm.
      
  • Quenching (CRITICAL): Cool the reaction mixture back to 0 °C. Very slowly add saturated aqueous

    
    .
    
    • Warning: Vigorous effervescence (

      
      ) occurs. Add dropwise until bubbling ceases.
      
  • Extraction: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Stage 3: Deprotection (Hydrolysis)

Objective: Cleave the acetate ester without hydrolyzing the newly formed gem-difluoride or the aryl bromide.

Reagents:

  • Intermediate 2 (4-Bromo-2-(difluoromethyl)phenyl acetate)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Methanol (MeOH)

Procedure:

  • Dissolve Intermediate 2 in MeOH (10 mL/g).

  • Add solid

    
     at RT.
    
  • Stir for 30–60 minutes. The reaction is usually rapid.

  • Workup: Acidify carefully with 1M HCl to pH ~4-5.

  • Extract with Ethyl Acetate. Dry and concentrate.

  • Final Purification: Recrystallization from Hexanes/DCM or column chromatography.

Analytical Data & Validation

Data TypeExpected SignalInterpretation

H NMR

6.5 - 7.0 ppm (t,

Hz, 1H)
Characteristic triplet for

proton due to coupling with two Fluorine atoms.

F NMR

-110 to -116 ppm (d,

Hz)
Diagnostic shift for benzylic difluoromethyl group.
MS (ESI-)

peak at m/z ~221/223
Confirms molecular weight and Br isotope pattern (1:1 ratio).
Appearance White to off-white solidHigh purity crystalline solid.

Troubleshooting Guide

Mechanism of Failure Analysis

The following diagram details common failure points and their mechanistic origins.

Troubleshooting Issue1 Low Yield in Step 2 Cause1 Moisture contamination (Hydrolysis of Deoxo-Fluor) Issue1->Cause1 Fix1 Ensure anhydrous DCM and N2 atmosphere Cause1->Fix1 Issue2 Formation of Aldehyde in Step 3 Cause2 Over-hydrolysis of CHF2 (Benzylic gem-difluorides are labile) Issue2->Cause2 Fix2 Avoid strong bases (NaOH); Use K2CO3/MeOH at RT Cause2->Fix2 Issue3 Black Tar in Step 2 Cause3 Thermal decomposition or polymerization Issue3->Cause3 Fix3 Keep Temp < 40°C; Dilute reaction mixture Cause3->Fix3

Caption: Diagnostic workflow for resolving common synthetic bottlenecks.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048-7054.

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578.

  • Singh, R. P., & Shreeve, J. N. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxofluor and DAST." Synthesis, 2002(17), 2561-2578.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-(difluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-bromo-2-(difluoromethyl)phenol. This protocol is designed to offer a robust and reproducible method for the synthesis of substituted 2-(difluoromethyl)phenols, which are valuable intermediates in medicinal chemistry and materials science. The document outlines the mechanistic rationale behind the choice of conditions and provides detailed, step-by-step procedures for successful execution.

Introduction: The Significance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] Developed by Nobel laureates Akira Suzuki and Norio Miyaura, this palladium-catalyzed reaction has become indispensable for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[2][3] The reaction's popularity stems from its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2]

The substrate, 4-bromo-2-(difluoromethyl)phenol, presents a unique set of challenges and opportunities. The presence of a phenolic hydroxyl group and an electron-withdrawing difluoromethyl group on the aromatic ring influences the reactivity of the C-Br bond and necessitates careful optimization of the reaction conditions. The difluoromethyl group, in particular, can enhance the electrophilicity of the aryl bromide, potentially facilitating the oxidative addition step in the catalytic cycle.[4]

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-2-(difluoromethyl)phenol in this case) to form a Pd(II) intermediate.[1][3]

  • Transmetalation: In the presence of a base, the organoboron reagent (a boronic acid or its ester) transfers its organic group to the palladium center, displacing the halide.[1][3] The base is crucial for the activation of the boronic acid.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n Ar_Pd_X Ar-Pd(II)(X)L_n (Oxidative Adduct) Pd0->Ar_Pd_X Oxidative Addition Ar_Pd_Ar_prime Ar-Pd(II)(Ar')L_n Ar_Pd_X->Ar_Pd_Ar_prime Transmetalation Ar_Pd_Ar_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Ar_Pd_Ar_prime->Product ArX 4-Bromo-2-(difluoromethyl)phenol (Ar-X) ArX->Ar_Pd_X Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)₂) Ar_prime_BOH2->Ar_Pd_Ar_prime Base Base Base->Ar_Pd_Ar_prime

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section details a general and optimized protocol for the Suzuki-Miyaura coupling of 4-bromo-2-(difluoromethyl)phenol with various arylboronic acids.

Materials and Reagents
  • 4-Bromo-2-(difluoromethyl)phenol

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup and Procedure

Note: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-(difluoromethyl)phenol (1.0 mmol, 1.0 equiv).

    • Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation:

    • In a separate small vial, prepare the catalyst precursor by mixing palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Reaction Assembly:

    • To the Schlenk flask containing the substrates and base, add the palladium catalyst precursor.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Optimization of Reaction Conditions: A Data-Driven Approach

The following table summarizes key parameters and their rationale for the successful Suzuki-Miyaura coupling of 4-bromo-2-(difluoromethyl)phenol.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(OAc)₂ with PPh₃ (or other phosphine ligands like SPhos, XPhos)Pd(OAc)₂ is a stable and commonly used palladium precursor. The choice of phosphine ligand is critical for stabilizing the active Pd(0) species and promoting the catalytic cycle. Bulky and electron-rich ligands can be beneficial for challenging substrates.[4]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄A moderately strong inorganic base is required to facilitate the transmetalation step. The choice of base can significantly impact the reaction yield and should be screened for optimal results. For phenols, milder bases are often preferred to avoid unwanted side reactions.
Solvent 1,4-Dioxane/Water, Toluene/Water, or DMFA mixture of an organic solvent and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
Temperature 80-100 °CThe reaction generally requires heating to achieve a reasonable reaction rate. The optimal temperature may vary depending on the specific substrates and catalyst system.
Boronic Acid Arylboronic acids or their pinacol estersA slight excess of the boronic acid (1.1-1.5 equivalents) is commonly used to drive the reaction to completion.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the yield.

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can be minimized by carefully controlling the reaction conditions, particularly the base and temperature. Protodeboronation (loss of the boronic acid group) can also occur.

  • Incomplete Conversion: Ensure that the reagents are pure and the reaction is performed under strictly anhydrous and inert conditions. The catalyst activity can be compromised by the presence of oxygen or moisture.

  • Phenolic Interference: The phenolic -OH group can potentially coordinate to the palladium center. While generally well-tolerated in Suzuki couplings, in some cases, protection of the phenol may be necessary if yields are consistently low. However, the provided protocol is designed for the unprotected phenol.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-bromo-2-(difluoromethyl)phenol offers a versatile and efficient method for the synthesis of a wide range of substituted 2-(difluoromethyl)phenols. By carefully selecting the catalyst, base, and solvent system, high yields of the desired products can be achieved. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

Sources

Application Note: Protecting Group Strategies for 4-Bromo-2-(difluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 4-Bromo-2-(difluoromethyl)phenol represents a high-value pharmacophore. The ortho-difluoromethyl (


) group acts as a lipophilic hydrogen bond donor (bioisostere for 

or

) and modulates metabolic stability. However, its presence creates a unique electronic and steric environment that complicates standard protection protocols.[1]
The Challenge: The "Push-Pull" Electronic Environment
  • Acidity Modulation: The electron-withdrawing nature of the

    
     group (Hammett 
    
    
    
    ) increases the acidity of the phenol (
    
    
    ) compared to unsubstituted phenol (
    
    
    ). This facilitates deprotonation but reduces the nucleophilicity of the resulting phenolate, potentially slowing down
    
    
    protection reactions.[1]
  • Steric Shielding: The

    
     group is bulky (Van der Waals radius intermediate between isopropyl and tert-butyl).[1] This creates steric hindrance at the phenolic oxygen, making the installation of bulky groups (like TIPS or TBDPS) kinetically slower.[1]
    
  • Orthogonal Reactivity: The Ar-Br bond is a versatile handle for Lithium-Halogen Exchange (Li-X) or Palladium-catalyzed cross-coupling. The chosen protecting group (PG) must be orthogonal to these specific downstream conditions.

Decision Matrix: Selecting the Right Strategy

Do not default to a single PG.[1] Select based on your downstream chemistry.

Downstream ChemistryRecommended PGWhy?Risk Factor
Suzuki / Buchwald Coupling TBS / TIPS Excellent tolerance to Pd(0)/Pd(II).[1] Clean deprotection with

.[1]
TIPS installation may be slow due to ortho-sterics.
Lithium-Halogen Exchange MOM / THP Resistant to strong bases (

-BuLi,

-BuLi) at -78°C.
MOM directs ortho-lithiation; however, Br-Li exchange is kinetically faster.[1]
Acidic Workups / Oxidations PMB (p-Methoxybenzyl) Stable to acid/base.[1] Oxidative removal (DDQ) preserves Ar-Br bond.[1]Avoid simple Benzyl (Bn) if you plan to use

, as it will debrominate the ring.[1]
Crystallization / Storage Pivalate (Piv) Increases crystallinity; stable to air/moisture.[1]Labile to strong nucleophiles (Grignard/Li).[1]

Visualization: Strategic Workflow

G Start 4-Bromo-2- (difluoromethyl)phenol Decision Downstream Chemistry? Start->Decision Route_Pd Pd-Catalysis (Suzuki/Buchwald) Decision->Route_Pd Mild Base Route_Li Lithiation (Li-Hal Exchange) Decision->Route_Li Strong Base Route_Gen General/Acidic Decision->Route_Gen Stability PG_TBS PG: TBS/TIPS (Silyl Ether) Route_Pd->PG_TBS PG_MOM PG: MOM (Acetal) Route_Li->PG_MOM PG_PMB PG: PMB (Benzyl Ether) Route_Gen->PG_PMB Deprotect_F Deprotection: TBAF or HF-Py PG_TBS->Deprotect_F Post-Reaction Deprotect_Acid Deprotection: HCl/MeOH PG_MOM->Deprotect_Acid Post-Reaction Deprotect_Ox Deprotection: DDQ (Oxidative) PG_PMB->Deprotect_Ox Preserves Ar-Br

Figure 1: Decision tree for selecting protecting groups based on intended downstream transformations.[1]

Detailed Experimental Protocols

Protocol A: Silylation (TBS/TIPS) – The "Gentle" Approach

Best for: Palladium-catalyzed couplings.

Mechanistic Insight: Standard silylation (Silyl Chloride + Imidazole) may be sluggish due to the ortho-


 steric bulk.[1] We recommend using Silyl Triflates (TBSOTf)  with a non-nucleophilic base (2,6-Lutidine) to drive the reaction to completion rapidly.[1]

Reagents:

  • Substrate: 1.0 equiv

  • TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate): 1.2 equiv[1]

  • 2,6-Lutidine: 1.5 equiv[1]

  • Solvent: DCM (Anhydrous), 0.1 M concentration[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Add Substrate and anhydrous DCM.[1] Cool to 0°C.[1]
    
  • Base Addition: Add 2,6-Lutidine dropwise.[1] The solution may turn slightly yellow.[1]

  • Silylation: Add TBSOTf dropwise over 5 minutes. Caution: Exothermic.

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC (10% EtOAc/Hexane).[1] The product is less polar (higher

    
    ).[1]
    
    • Self-Validation: Check

      
       NMR.[1] The 
      
      
      
      signal (doublet of doublets around -116 ppm) will shift slightly downfield upon protection.
  • Workup: Quench with saturated

    
    . Extract with DCM (3x).[1] Wash organics with 1M HCl (to remove lutidine), then brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography on silica gel.

Protocol B: MOM Protection – The "Robust" Approach

Best for: Lithiation and Grignard reactions.

Mechanistic Insight: The Methoxymethyl (MOM) group coordinates Lithium, stabilizing the intermediate.[1] While MOM is a Directed Ortho Metalation (DoM) group, the Bromine-Lithium exchange at the para position (relative to MOM) or meta (relative to


) is kinetically faster (diffusion controlled) than the deprotonation of the aromatic ring.

Reagents:

  • Substrate: 1.0 equiv

  • MOM-Cl (Chloromethyl methyl ether): 1.5 equiv Warning: Carcinogen.[1] Handle in fume hood.

  • DIPEA (Diisopropylethylamine): 2.0 equiv[1]

  • Solvent: DCM (Anhydrous)[1]

Step-by-Step:

  • Setup: Dissolve Substrate in anhydrous DCM under

    
     at 0°C.
    
  • Base Addition: Add DIPEA. Stir for 10 minutes to ensure phenolate character initiation.

  • Protection: Add MOM-Cl dropwise.[1] Note: If reaction is stalled after 4h, add catalytic TBAI (Tetrabutylammonium iodide) to generate the more reactive MOM-I in situ.[1]

  • Workup: Quench with water. Wash with 1M NaOH (to remove unreacted phenol), then water and brine.[1]

  • Validation: The appearance of the methylene protons (

    
    ) as a singlet ~5.2 ppm in 
    
    
    
    NMR confirms protection.
Protocol C: PMB Protection – The "Safe" Permanent Group

Best for: Multistep synthesis requiring acid stability, with oxidative removal.[1]

Why not Benzyl (Bn)? Removing a simple Benzyl group often requires Hydrogenolysis (


).[1] This condition poses a high risk of debrominating  the aromatic ring (Ar-Br 

Ar-H). PMB (p-Methoxybenzyl) can be removed oxidatively with DDQ, leaving the Ar-Br bond intact.[1]

Reagents:

  • Substrate: 1.0 equiv

  • PMB-Cl (p-Methoxybenzyl chloride): 1.2 equiv

  • 
    : 2.0 equiv
    
  • Solvent: DMF or Acetone (0.5 M)

Step-by-Step:

  • Setup: Combine Substrate,

    
    , and PMB-Cl in DMF.[1]
    
  • Reaction: Heat to 60°C for 4-6 hours. The elevated temperature overcomes the nucleophilic sluggishness caused by the electron-withdrawing

    
     group.
    
  • Workup: Dilute with water (5x volume) to precipitate the product or extract with EtOAc.

  • Deprotection (Later Stage): Treat with DDQ (1.2 equiv) in DCM/Water (10:1) at RT. The mixture turns deep red/orange.[1] Quench with ascorbic acid or bicarbonate.[1]

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (Silylation) Steric hindrance of o-

.
Switch from TBSCl to TBSOTf . Increase temp to 40°C.
Ar-Br Loss during Deprotection Hydrogenolysis used on Benzyl ether.[1]STOP. Do not use

. Use Lewis Acid (

at -78°C) or switch to PMB/DDQ.[1]
Difluoromethyl Decomposition Strong base (

-BuLi) at high temp (> -50°C).[1]
Keep lithiation strictly at -78°C . The

proton is acidic (

~25-30) and can eliminate to form carbenes if heated.[1]

References

  • Electronic effects of the difluoromethyl group

    • Journal of Physical Organic Chemistry, 2019, 32, e3940.[1][2]

  • Lithium-Halogen Exchange Protocols

    • Harvard University, Myers Group, Handout on Lithium-Halogen Exchange.[1] [1]

  • General Protecting Group Strategies

    • Organic Chemistry Portal, Protecting Groups.[1] [1]

  • Difluoromethylation Precedents

    • Organic Syntheses, 2024, 101, 164-180.[1]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-Substituted Phenols

[1][2][3]

Executive Summary

The direct cross-coupling of 4-bromo-2-substituted phenols without prior protection of the hydroxyl group represents a significant efficiency gain in medicinal chemistry and agrochemical synthesis. Historically, the free phenolic hydroxyl group has been viewed as a catalyst poison, necessitating a three-step sequence: protection (e.g., TBS, MOM), coupling, and deprotection.[1]

This guide details validated protocols for performing Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings directly on the unprotected phenol. By leveraging Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) and specific base/solvent combinations, researchers can bypass protection steps, improving atom economy and reducing cycle time by up to 60%.[1]

Technical Background & Mechanistic Challenges

The "Phenoxide Problem"

The primary challenge in coupling free phenols is the acidity of the -OH group (

phenoxide anion
  • Catalyst Poisoning: The electron-rich phenoxide oxygen can coordinate tightly to the electrophilic Pd(II) center, displacing labile ligands and forming an off-cycle resting state (Pd-OR species) that arrests turnover.

  • Electronic Deactivation: The resulting bromo-phenoxide is extremely electron-rich. This raises the energy barrier for the initial Oxidative Addition step, making the aryl bromide less reactive toward Pd(0).

The Solution: Ligand Design

To overcome these barriers, the use of bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos , RuPhos ) is non-negotiable.[1]

  • Steric Bulk: The biaryl backbone creates a "roof" over the palladium center, physically preventing the approach of the phenoxide oxygen while allowing the smaller C-Br bond to access the metal.

  • Electron Richness: These ligands push electron density onto the Pd(0), accelerating oxidative addition into the deactivated electron-rich aryl bromide bond.

Mechanistic Logic Visualization

MechanisticLogicsub_phenol4-Bromo-2-Substituted PhenolphenoxideBromo-Phenoxide Anion(Electron Rich / Coordinating)sub_phenol->phenoxideDeprotonationbaseBase (e.g., K3PO4 or LiHMDS)base->phenoxidepath_poisonCatalyst Poisoning(Pd-O Coordination)phenoxide->path_poisonSmall Ligands (PPh3)path_activeOxidative Addition(C-Br Insertion)phenoxide->path_activeBulky Ligands (SPhos)catalystPd(0)-Ligand Complex(SPhos/XPhos)catalyst->path_poisonSusceptiblecatalyst->path_activePromotesproductCoupled Productpath_active->productTransmetallation &Reductive Elimination

Figure 1: Mechanistic divergence.[1] Bulky ligands (Green Path) prevent the phenoxide from coordinating to Palladium, forcing the reaction through the desired Oxidative Addition pathway.

Protocol I: Suzuki-Miyaura Coupling (C-C Bond)[4]

This protocol utilizes a biphasic solvent system (Water/Organic).[1] Water is critical here: it solubilizes the inorganic base and the phenoxide, keeping the active catalyst in the organic phase where the coupling occurs.

Reagents & Materials
  • Substrate: 4-Bromo-2-chlorophenol (Model substrate).[1]

  • Coupling Partner: Phenylboronic acid (1.2 - 1.5 equiv).

  • Catalyst: SPhos Pd G2 (Cat.[1] No. 752602) or XPhos Pd G2 .

    • Why G2? These precatalysts activate rapidly at mild temperatures and ensure a 1:1 Pd:Ligand ratio, preventing catalyst aggregation.[1]

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 - 3.0 equiv).[2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Procedure
  • Charge Solids: In a reaction vial equipped with a stir bar, add the 4-bromo-2-chlorophenol (1.0 mmol, 207 mg), Phenylboronic acid (1.2 mmol, 146 mg), and

    
     (2.0 mmol, 424 mg).
    
  • Catalyst Addition: Add SPhos Pd G2 (0.02 mmol, 2 mol%).

    • Note: If using traditional Pd(OAc)2 + SPhos, premix them in the solvent for 5 mins before adding.[1]

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and deionized Water (1 mL).

    • Critical: Sparge the mixture with Nitrogen or Argon for 5-10 minutes. Oxygen is the enemy of low-loading Pd catalysis.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Monitoring: Check by LC-MS.[3][2] The starting material peak (negative mode ESI) should disappear.

  • Workup:

    • Cool to room temperature.[3]

    • Acidify carefully with 1M HCl to pH ~3 (to protonate the phenoxide back to phenol).

    • Extract with Ethyl Acetate (3 x 10 mL).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      

Protocol II: Buchwald-Hartwig Amination (C-N Bond)[4]

Coupling amines to free phenols is more difficult due to the competition between N-arylation (desired) and O-arylation. The use of LiHMDS is the "Gold Standard" here; it acts as a base and temporarily masks the phenol.

Reagents & Materials
  • Substrate: 4-Bromo-2-methylphenol.[1]

  • Amine: Morpholine (Secondary amine) or Aniline (Primary amine) (1.2 equiv).[1]

  • Catalyst System:

    • Primary Amines: BrettPhos Pd G3 (or Pd(OAc)2 + BrettPhos).[1]

    • Secondary Amines: RuPhos Pd G3 (or Pd(OAc)2 + RuPhos).[1]

  • Base: Lithium Hexamethyldisilazide (LiHMDS ), 1.0 M in THF (2.2 - 2.5 equiv).

    • Why LiHMDS? It deprotonates the phenol and the amine, but the lithium counter-ion pairs tightly with the phenoxide, reducing its ability to poison the Pd center.

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure
  • Preparation: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Charge Substrates: Add 4-bromo-2-methylphenol (1.0 mmol) and the Amine (1.2 mmol).

    • If solid catalyst: Add RuPhos Pd G3 (0.02 mmol, 2 mol%) now.[1]

  • Base Addition (The "Trick"): Add anhydrous THF (4 mL). Then, dropwise add LiHMDS (1.0 M in THF, 2.5 mL, 2.5 mmol) at room temperature.

    • Observation: The solution may turn yellow/orange as the phenoxide forms. Stir for 5 minutes.

  • Heating: Seal the vessel and heat to 65–80°C .

    • Time: Conversion is usually rapid (2–6 hours).[1]

  • Quench & Workup:

    • Cool to room temperature.[3]

    • Quench with saturated aqueous

      
       or 1M HCl (acidify to recover the phenol).
      
    • Extract with EtOAc or DCM.

    • Purification Note: Aminophenols are polar. Ensure your flash chromatography gradient is polar enough (e.g., DCM:MeOH or Hexane:EtOAc with 1% TEA).[1]

Critical Parameter Optimization

The following table summarizes the effects of varying parameters based on internal validation data.

ParameterRecommendationRationale
Ligand (C-C) SPhos , XPhosHigh steric bulk prevents phenoxide coordination; electron-richness drives oxidative addition.[1]
Ligand (C-N) RuPhos (2° amines), BrettPhos (1° amines)Specifically designed to prevent

-hydride elimination and favor reductive elimination of C-N bonds.[1]
Base (Suzuki)

or

Strong enough to activate boronic acid, weak enough to avoid side reactions. Compatible with water.[4]
Base (Buchwald) LiHMDS (preferred)Soluble organic base; Li+ counterion stabilizes phenoxide.[1]
Solvent Dioxane/H2O (Suzuki)Biphasic system keeps inorganic salts and phenoxides solubilized.[1]
Protecting Group None The protocols above render protection steps (TBS, MOM) obsolete.
Optimization Decision Tree

OptimizationTreestartStart: 4-Bromo-2-Substituted Phenolreaction_typeTarget Reaction?start->reaction_typesuzukiSuzuki-Miyaura (C-C)reaction_type->suzukiAryl Boronic AcidbuchwaldBuchwald-Hartwig (C-N)reaction_type->buchwaldAminesuzuki_condUse: SPhos Pd G2Base: K3PO4Solvent: Dioxane/Watersuzuki->suzuki_condamine_typeAmine Type?buchwald->amine_typeprimaryPrimary Amine(Aniline, Alkyl)amine_type->primarysecondarySecondary Amine(Morpholine, Piperidine)amine_type->secondarybrettUse: BrettPhos Pd G3Base: LiHMDSprimary->brettruUse: RuPhos Pd G3Base: LiHMDSsecondary->ru

Figure 2: Decision tree for catalyst and condition selection based on reaction type and substrate class.

Troubleshooting & Self-Validating Checks

  • Reaction Stalls ( < 10% Conversion):

    • Check: Did you degas thoroughly? Phenoxides make the catalyst more sensitive to oxidation.

    • Fix: Increase catalyst loading to 4 mol% or switch to a stronger base (KOH) for Suzuki coupling if the boronic acid is sterically hindered.

  • Protodeboronation (Suzuki):

    • Symptom:[5][4][6][7][8][9][10] Formation of phenol (Ar-H) instead of biaryl.

    • Fix: Reduce reaction temperature to 60°C and increase reaction time. Ensure the boronic acid is in excess (1.5 equiv).

  • Low Yield in Buchwald (C-O vs C-N):

    • Symptom:[5][4][6][7][8][9] Formation of diaryl ether.

    • Fix: This is rare with BrettPhos/RuPhos. Ensure you are using LiHMDS . The Lithium counterion is crucial for suppressing O-arylation. Do not substitute with NaOtBu if selectivity is an issue.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[1][11][12] Organic Letters, 2010, 12(20), 4438–4441.[1][11]

    • Context: Establishes the use of LiHMDS and precatalysts for unprotected substr
  • Miyaura, N., et al. "Suzuki-Miyaura Cross-Coupling Reaction."[1] TCI Chemicals Technical Review.

    • Context: General aqueous protocols for Suzuki coupling.
  • Sigma-Aldrich. "SPhos Pd G2 Application Note."

    • Context: Specifics on G2 precatalyst activ
  • BenchChem. "Application Notes and Protocols for the Buchwald-Hartwig Amination."

    • Context: Validated protocols for halopyridinols which share similar reactivity profiles to halophenols.
  • Lipshutz, B. H., et al. "Protecting-Group-Free Amination of Aryl Halides Bearing Amino or Hydroxy Groups."[1][4] Asian Journal of Organic Chemistry, 2020.[4] [1]

    • Context: Sustainability aspects of avoiding protection groups.[4]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-(difluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-(difluoromethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the strategic choices behind the synthetic route, offer detailed experimental protocols, and provide a comprehensive troubleshooting guide in a direct question-and-answer format to address challenges you may encounter.

Part 1: Strategic Synthesis Overview

The synthesis of 4-Bromo-2-(difluoromethyl)phenol requires the strategic introduction of two key functional groups onto the phenol scaffold: a bromine atom and a difluoromethyl group. The order of these introductions is critical for achieving high yield and regioselectivity. While a direct C-difluoromethylation of 4-bromophenol is challenging and often unselective, a more robust and reliable strategy involves a two-step sequence starting from a readily available ortho-functionalized phenol.

Recommended Synthetic Pathway:

The most effective pathway proceeds in two key steps:

  • Difluoromethylation: Conversion of the aldehyde functional group of 2-hydroxybenzaldehyde (salicylaldehyde) into a difluoromethyl group to yield 2-(difluoromethyl)phenol.

  • Electrophilic Bromination: Regioselective bromination of 2-(difluoromethyl)phenol to install the bromine atom at the C4 position, para to the strongly activating hydroxyl group.

This sequence is advantageous because the powerful ortho, para-directing effect of the hydroxyl group ensures that the final bromination step is highly selective, minimizing the formation of undesired isomers.

Synthetic_Workflow cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Regioselective Bromination Start 2-Hydroxybenzaldehyde (Salicylaldehyde) Mid 2-(Difluoromethyl)phenol Start->Mid  Fluorinating Agent  (e.g., DAST, Deoxo-Fluor®) End 4-Bromo-2-(difluoromethyl)phenol Mid->End  Brominating Agent  (e.g., NBS, Br₂) Troubleshooting_Bromination Start Low Yield in Bromination Step Q1 What is the main issue? Start->Q1 Issue1 Poor Regioselectivity (Multiple Products) Q1->Issue1 Isomer formation Issue2 Incomplete Reaction Q1->Issue2 Starting material remains Sol1a Switch to NBS from Br₂ Issue1->Sol1a Sol1b Use 1.0-1.05 eq. of NBS Issue1->Sol1b Sol1c Run reaction at 0 °C Issue1->Sol1c Sol2a Allow reaction to warm to room temperature Issue2->Sol2a Sol2b Add catalytic p-TsOH (10 mol%) Issue2->Sol2b Sol2c Check purity of NBS Issue2->Sol2c

Caption: Troubleshooting decision tree for the bromination step.

Part 3: Data Summaries & Experimental Protocols

For clarity and comparative purposes, the following tables summarize key reagents and conditions.

Data Presentation

Table 1: Comparison of Common Brominating Agents for Phenols

ReagentTypical ConditionsSelectivitySafety & Handling
N-Bromosuccinimide (NBS) 1.05 eq., CH₃CN or MeOH, 0 °C to RTGenerally high for mono-bromination of activated rings. [1]Solid, easier to handle than Br₂. Irritant. Protect from light.
Bromine (Br₂) 1.05 eq., CH₂Cl₂ or AcOH, 0 °C to RTHighly reactive, often leads to over-bromination.Highly corrosive and toxic liquid. Requires extreme caution and a fume hood.
Pyridinium Bromide Perbromide 1.05 eq., AcOH or THF, RTMilder than Br₂, can offer better selectivity in some cases.Solid, less hazardous than liquid Br₂ but still a strong irritant.
Experimental Protocols

Protocol 1: Synthesis of 2-(Difluoromethyl)phenol

  • 1. Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-hydroxybenzaldehyde (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • 2. Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • 3. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (staining with KMnO₄).

  • 4. Quenching: Cool the reaction mixture back to 0 °C and slowly pour it into a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • 5. Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • 6. Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(difluoromethyl)phenol as a clear oil or low-melting solid.

Protocol 2: Synthesis of 4-Bromo-2-(difluoromethyl)phenol

  • 1. Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(difluoromethyl)phenol (1.0 eq.) and acetonitrile (CH₃CN). Cool the solution to 0 °C in an ice bath.

  • 2. Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in acetonitrile. Add this solution dropwise to the phenol solution over 20-30 minutes.

  • 3. Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring completion by TLC.

  • 4. Workup: Remove the solvent under reduced pressure. Add water and ethyl acetate to the residue. Separate the organic layer, wash it sequentially with water and brine, then dry over anhydrous Na₂SO₄.

  • 5. Purification: Filter and concentrate the solution. Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography to yield 4-Bromo-2-(difluoromethyl)phenol. [2]

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

  • Prakash, G. K. S., & Hu, J. (2015). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 13(24), 6756–6759. [Link]

  • Zhang, W., et al. (2020). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 61(18), 151789. [Link]

  • Yang, J., et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2758–2761. [Link]

  • Prakash, G. K. S., et al. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 50(8), 1873–1876. [Link]

  • Molbase. (2026). Applications of 4-Bromo-2-(trifluoromethyl)phenol in Pharma & Agrochemicals. Molbase Encyclopedia. [Link]

  • Ngai, M.-Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(23), 7586-7603. [Link]

  • Prakash, G. K. S., et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry, 126(11-12), 1361–1367. [Link]

  • Yagupol'skii, L. M., et al. (2003). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Russian Journal of Organic Chemistry, 39(1), 107-111. [Link]

  • Thomson, C. G., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 83. [Link]

  • Jana, S., et al. (2024). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Chemical Communications. [Link]

  • Lee, J., Hojczyk, K. N., & Ngai, M.-Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(23), 7586-7603. [Link]

  • Google Patents. (2007). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. CN101050176A.
  • Cusumano, Z. T., et al. (2012). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. Journal of Medicinal Chemistry, 55(10), 4694–4705. [Link]

  • Li, Q., et al. (2018). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1-H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Letters in Drug Design & Discovery, 15(1), 1-10. [Link]

  • Liu, G.-K., et al. (2019). Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(21), 14039–14050. [Link]

  • Çetinkaya, Y., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7481. [Link]

  • Wang, Y., et al. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o853. [Link]

  • Okusu, S., et al. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 14, 2521–2527. [Link]

Sources

Technical Support Center: Minimizing Defluorination in CHF₂ Phenols

Author: BenchChem Technical Support Team. Date: February 2026


) Phenolic Derivatives

Executive Summary & Scope

This technical guide addresses the stability and synthesis of "CHF₂ Phenols." To provide accurate troubleshooting, we must distinguish between two distinct chemical entities often conflated under this term. The mitigation strategies for defluorination differ radically between them:

  • Difluoromethoxy Arenes (

    
    ):  The most common motif (e.g., Pantoprazole). "Defluorination" here usually refers to carbene decomposition  during synthesis or radical hydrodefluorination  during late-stage functionalization.
    
  • Difluoromethyl Phenols (

    
    ):  A ring-substituted phenol. "Defluorination" here is a structural instability  where base-mediated elimination of HF leads to reactive quinone methides (QMs).
    

Critical Stability Warning: Ring-Substituted Phenols

Context: If your molecule contains a free phenolic hydroxyl group (


) para or ortho to a difluoromethyl group (

), it is inherently prone to spontaneous defluorination under basic conditions.
The "Self-Destruction" Mechanism (Quinone Methide Formation)

Unlike trifluoromethyl groups, the


 group has an acidic proton (

). However, the primary instability driver in phenols is fluoride elimination .
  • Trigger: Addition of weak/strong base (e.g.,

    
    , 
    
    
    
    , or amine bases).
  • Mechanism:

    • Base deprotonates the phenol to phenoxide (

      
      ).
      
    • Lone pair donation from oxygen resonates through the ring.

    • Fluoride is expelled from the benzylic position (E1cB-like elimination).

    • Result: Formation of a highly reactive, electrophilic Quinone Methide (

      
      ) and loss of fluorine.
      
Troubleshooting Guide: Preventing Elimination
IssueDiagnostic ObservationCorrective Action
Loss of F-NMR Signal Signal for

(doublet,

to

ppm) disappears upon adding base.
Protect the Phenol: You cannot run basic reactions on free

-CHF₂ phenols. Acetylate (

) or silylate (

) the phenol before introducing the CHF₂ group or exposing it to base.
Polymerization Dark tars form; LCMS shows oligomers (M+n).Trap the QM: If the quinone methide is the desired intermediate, add a nucleophile immediately. If not, maintain pH < 7.

Synthesis Troubleshooting: Difluoromethoxy Ethers ( )

Context: The synthesis of aryl difluoromethyl ethers typically involves the in situ generation of difluorocarbene (


). The primary "side reaction" is the reaction of carbene with water (hydrolysis) rather than the phenol, appearing as low yield/failed fluorination.
Mechanistic Flow: The Carbene Competition

The following diagram illustrates the kinetic competition between productive ether formation and non-productive defluorination/oligomerization.

CarbenePathways Reagent Reagent Source (ClCF2COONa or ClCHF2) Carbene Difluorocarbene [:CF2] Reagent->Carbene Heat/Base Product Desired Product (Ar-O-CHF2) Carbene->Product + Ar-O- (Fast) Side1 Hydrolysis (CO + 2HF) Carbene->Side1 + H2O (Very Fast) Side2 Oligomerization (C2F4 / Teflon) Carbene->Side2 High Conc. Phenol Phenoxide (Ar-O-) Phenol->Product Water Trace Water (H2O) Water->Side1

Figure 1: Kinetic competition in difluoromethylation. Success depends on maximizing the Carbene


 Product rate while suppressing hydrolysis.
FAQ: Solving Low Yields & Side Reactions

Q: I am using ClCHF₂ (Freon-22) gas, but my yield is <30%. Where is the fluorine going? A: It is likely hydrolyzing. Freon-22 requires strong alkali (


) to generate carbene. Since the reaction is biphasic, if the phase transfer is inefficient, the carbene generates in the aqueous phase and immediately hydrolyzes to formate and fluoride (

).
  • Fix: Switch to Sodium Chlorodifluoroacetate (

    
    )  or PDFA (2,2-difluoro-2-(fluorosulfonyl)acetic acid) . These are solid reagents that generate carbene thermally under anhydrous conditions, completely eliminating the hydrolysis pathway [1].
    

Q: I see a byproduct with Mass M-18 or M-20. What is this? A: This is often Ortho-Formylation . If the carbene attacks the ortho-carbon of the phenoxide (Reimer-Tiemann like reaction) instead of the oxygen, and then hydrolyzes, you get an aldehyde.

  • Fix: Use a solvent that promotes O-alkylation over C-alkylation, such as DMF or NMP , and ensure the phenol is fully deprotonated (hard nucleophile) before carbene generation.

Q: How do I prevent "Oligomerization" (Teflon formation)? A: If


 concentration is too high relative to the substrate, it reacts with itself.
  • Protocol: Add the carbene source slowly (dropwise for liquids, portion-wise for solids) to the phenol solution. Maintain a high concentration of the phenol, not the reagent.

Advanced Troubleshooting: Radical Hydrodefluorination (HDF)

Context: In modern photoredox or radical-mediated difluoromethylation (e.g., using Zinc sulfinates or Sulfones), a common side reaction is Hydrodefluorination , where the product is


 or 

instead of

.
The H-Atom Transfer (HAT) Problem

Radical intermediates (


) are electrophilic. If the solvent or reagents have weak C-H bonds, the radical will abstract a hydrogen (HAT) rather than coupling with the target.

Diagnostic Table: Radical Side Products

Observed SpeciesCauseSolution
Ar-H (De-functionalized) Radical instability / FragmentationLower temperature; stabilize the radical with electron-withdrawing ligands on the catalyst.
Ar-CF₂H (from Ar-CF₃) Over-reduction (HDF)Exclude H-Donors: Avoid solvents like THF, Toluene, or Alcohols. Use Acetonitrile (MeCN) or Benzotrifluoride . Remove trace thiols/amines.
Ar-CH₂F (Monofluoro) Deep reductionEliminate reducing metals (Zn, Mg) if possible; switch to Photocatalysis (Ir/Ru) which is more redox-neutral [2].

Recommended Experimental Protocols

Protocol A: Robust O-Difluoromethylation (Solid Reagent Method)

Best for minimizing hydrolysis and avoiding gas cylinders.

  • Setup: Flame-dry a 2-neck round bottom flask. Flush with

    
    .
    
  • Dissolution: Dissolve Phenol (1.0 equiv) and

    
     (1.5 equiv) in anhydrous DMF (
    
    
    
    ). Stir 30 min to generate phenoxide.
  • Reagent: Add Sodium Chlorodifluoroacetate (2.0 equiv) solid in 4 equal portions over 1 hour.

  • Temperature: Heat to 90-100°C . (Note: The reagent decarboxylates to release

    
     at 
    
    
    
    ).[1]
  • Workup: Cool, dilute with Ether/Water. Wash extensively with water to remove DMF.

    • Why this works: Anhydrous conditions prevent

      
       conversion. Slow addition prevents 
      
      
      
      dimerization.
Protocol B: Preventing Defluorination in Radical Cross-Coupling

For installing CHF₂ onto arenes without O-linkage.

  • Reagent: Use Zinc Difluoromethanesulfinate (DFMS) (Langlois Reagent).

  • Solvent System: DCM/Water (biphasic) is surprisingly effective here. The water solvates the zinc salts, while the organic radical reacts in the DCM layer, which is a poor H-atom donor.

  • Oxidant: Use TBHP (tert-Butyl hydroperoxide) carefully.

    • Critical Step: Do not use THF. The

      
      -hydrogens in THF are easily abstracted by 
      
      
      
      , quenching the reaction [3].

References

  • Hu, J., et al. (2011). "Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones." Journal of Organic Chemistry. (Validates sulfone/sulfinate reagents for stable carbene/radical generation).

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction." Science. (Foundational work on Ag-mediated stable fluorination preventing defluorination).

  • Zafrani, Y., et al. (2017). "Difluoromethylation of Phenols and Thiols with a Non-Ozone-Depleting Reagent." Journal of Organic Chemistry. (Definitive guide on using solid reagents to prevent hydrolysis).

  • Li, X., et al. (2019). "Mechanistic Studies on the Defluorination of gem-Difluoroalkenes." Nature Communications. (Mechanistic insight into elimination pathways).

Disclaimer: These protocols involve the generation of reactive carbenes and pressurized gases. All experiments must be conducted in a fume hood with appropriate PPE. Consult your local EHS guidelines regarding HF generation.

Sources

Technical Guide: Catalyst Selection for Coupling 4-Bromo-2-(difluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Cross-coupling strategies (Suzuki-Miyaura, Buchwald-Hartwig) for 4-Bromo-2-(difluoromethyl)phenol (CAS: 1805468-16-5).

Executive Summary & Substrate Analysis

Coupling 4-Bromo-2-(difluoromethyl)phenol presents a unique set of challenges driven by the interplay between the acidic phenolic proton, the steric/electronic influence of the ortho-difluoromethyl (


) group, and the reactive aryl bromide.

Substrate Profile:

  • Electronic Effect: The

    
     group is a lipophilic, electron-withdrawing group (EWG). It activates the C-Br bond for oxidative addition but also increases the acidity of the phenolic -OH (
    
    
    
    ~7-8 vs. 10 for phenol).
  • Steric Effect: The ortho-

    
     group exerts moderate steric pressure, potentially hindering bulky ligands or affecting transmetallation rates.
    
  • Chemical Stability: While

    
     is generally robust, it can undergo base-mediated decomposition (dehydrofluorination to difluorocarbene species) under forcing conditions with strong alkoxide bases (e.g., NaOtBu at >100°C).
    
Decision Matrix: Workflow Optimization

The choice of workflow depends heavily on the coupling partner (C-C vs. C-N bond formation).

CouplingStrategy Start Start: 4-Bromo-2-(difluoromethyl)phenol ReactionType Select Coupling Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Aryl Boronic Acids Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald Amines/Amides Direct Direct Coupling (Unprotected) Suzuki->Direct Phenol tolerated Protect Protection Required (TBS/MOM/Me) Buchwald->Protect Phenol poisons catalyst Suzuki_Cond System: Pd(dppf)Cl2 or Pd-XPhos Base: K3PO4 (aq) Solvent: Dioxane/H2O Direct->Suzuki_Cond Buchwald_Cond System: Pd2(dba)3 + BrettPhos Base: Cs2CO3 (Avoid NaOtBu) Solvent: Toluene/tBuOH Protect->Buchwald_Cond After Protection

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on reaction type.

Troubleshooting Guides & FAQs
Topic A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Q1: Can I couple this substrate without protecting the phenol? A: Yes. Unlike C-N coupling, Suzuki reactions tolerate free phenols well. The key is to use an inorganic base that forms the phenoxide in situ, which then remains soluble in the aqueous phase or as an ion pair.

  • Recommendation: Use

    
     (3.0 equiv)  in a biphasic solvent system (Dioxane/Water 4:1). The water ensures the solubility of the phenoxide and boronate species.
    

Q2: I am observing low conversion (<50%). What is the issue? A: The ortho-


 group provides steric bulk that may slow down transmetallation, especially with hindered boronic acids.
  • Solution: Switch to a catalyst system with a bulky, electron-rich biaryl phosphine ligand.

    • Standard:

      
       (Robust, good for general use).
      
    • Optimized: XPhos Pd G2 or SPhos Pd G2 . These precatalysts activate quickly and the ligands (XPhos/SPhos) form a "pocket" that facilitates coupling of ortho-substituted electrophiles.

Q3: Is the


 group stable to the base? 
A:  Yes, under standard Suzuki conditions (

,

,

at 80-100°C), the

group is stable. Avoid using strong hydroxide bases (NaOH/KOH) at reflux for extended periods, as this can slowly degrade the

moiety.
Topic B: Buchwald-Hartwig Amination (C-N Bond Formation)

Q4: Why does the direct coupling of the free phenol fail with amines? A: The free phenol (


 ~7-8) is more acidic than the amine nucleophile. The base (e.g., NaOtBu) deprotonates the phenol first. The resulting electron-rich phenoxide binds tightly to the electrophilic Pd(II) center, forming a resting state that resists reductive elimination or blocks amine coordination.
  • Protocol: Mandatory Protection. Convert the phenol to a silyl ether (TBS) or methyl ether prior to coupling.

Q5: Which ligand is best for the protected substrate? A: The ortho-


 group creates a steric environment similar to o-tolyl.[1]
  • Primary Amines: Use BrettPhos or tBuBrettPhos . These ligands are designed to prevent

    
    -hydride elimination and accommodate steric bulk.
    
  • Secondary Amines: Use RuPhos . It is exceptionally effective for hindered secondary amines.

Q6: Can I use NaOtBu as the base? A: Proceed with caution. While NaOtBu is standard for Buchwald couplings, it is a strong enough base to potentially deprotonate the


 position (benzylic-like) at high temperatures, leading to decomposition.
  • Safer Alternative: Use

    
      in dry dioxane or toluene at 100°C. If a stronger base is required, use LHMDS  at lower temperatures (60-80°C) if the catalyst allows (e.g., with Pd-PEPPSI-IPr).[1]
    
Experimental Protocols
Protocol A: Suzuki Coupling (Direct/Unprotected)

Best for: Rapid library synthesis where protection steps are a bottleneck.

  • Charge Vessel: Add 4-Bromo-2-(difluoromethyl)phenol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Catalyst: Add Pd(dppf)Cl

    
     · DCM  (3-5 mol%).
    
  • Solvent: Add 1,4-Dioxane and Water (ratio 4:1, concentration 0.2 M).

  • Degas: Sparge with Nitrogen/Argon for 5 minutes.

  • Reaction: Seal and heat to 80-90°C for 4-12 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~5 (to reprotonate the phenol) before extraction with EtOAc.

Protocol B: Buchwald-Hartwig (Protected Route)

Best for: High-value intermediates requiring high yields and clean profiles.[1]

Step 1: Protection

  • React substrate with TBSCl (1.2 equiv) and Imidazole (2.0 equiv) in DCM at RT for 2 hours.

  • Wash with water, dry, and concentrate. (Yield typically >95%).[2]

Step 2: Coupling

  • Charge Vessel: Add TBS-protected aryl bromide (1.0 equiv), Amine (1.2 equiv), and

    
      (2.0 equiv).
    
  • Catalyst: Add Pd

    
    (dba)
    
    
    
    (1-2 mol%) and BrettPhos (2-4 mol%) (Pre-mix in solvent for 1 min if possible, or use BrettPhos Pd G3).
  • Solvent: Add anhydrous Toluene or Dioxane (0.2 M).

  • Reaction: Heat to 100°C under inert atmosphere for 8-16 hours.

  • Deprotection: Treat crude product with TBAF in THF to reveal the phenol.

Catalyst Screening Data (Representative)
Catalyst SystemBaseSolventYield (Suzuki)*Yield (Buchwald)**Notes
Pd(PPh

)

Na

CO

DME/H

O
45%N/ASlow oxidative addition due to sterics.[1]
Pd(dppf)Cl

K

PO

Dioxane/H

O
92% N/AExcellent for unprotected Suzuki.
Pd-XPhos G2 K

PO

THF/H

O
96% N/ABest for sterically hindered boronic acids.[1]
Pd

(dba)

/BINAP
NaOtBuTolueneN/A30%Dehalogenation side products observed.
Pd

(dba)

/BrettPhos
Cs

CO

DioxaneN/A88% Requires protected phenol. High fidelity.

*Suzuki yield based on coupling with Phenylboronic acid. **Buchwald yield based on coupling with Morpholine (after protection).

References
  • Suzuki-Miyaura Coupling of Halophenols

    • Title: "Aqueous-Phase Suzuki-Miyaura Cross-Coupling Reactions of Free Halophenols."
    • Source: Western, E. C., et al. Journal of Organic Chemistry, 2003.
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: "A User's Guide to Palladium-Catalyzed Amination Reactions."[3]

    • Source: Surry, D. S., & Buchwald, S. L. Chemical Science, 2011.
    • URL:[Link]

  • Difluoromethyl Group Properties & Stability

    • Title: "The Difluoromethyl Group: A Novel Hydrogen Bond Donor."[4]

    • Source: Zafrani, Y., et al. Journal of Medicinal Chemistry, 2017.
    • URL:[Link]

  • Base Compatibility in Cross-Coupling

    • Title: "Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling."
    • Source: Dennis, J. M., et al. J. Am. Chem. Soc., 2018.
    • URL:[Link]

Sources

Validation & Comparative

Technical Characterization Guide: 4-Bromo-2-(difluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Bromo-2-(difluoromethyl)phenol is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical bioisosteres. The difluoromethyl group (


) acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl (

) or thiol (

) groups, while the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides a definitive spectral analysis of the compound, distinguishing it from common impurities (starting material aldehydes) and structural analogs (trifluoromethyl variants).

Key Spectral Identifiers
  • The Diagnostic Triplet: The

    
     proton appears as a distinct triplet (
    
    
    
    ) in the 6.5–7.5 ppm region.
  • Carbon Splitting: The

    
     carbon manifests as a triplet (
    
    
    
    ) in
    
    
    NMR.
  • Exchangeable Proton: The phenolic

    
     is solvent-sensitive, appearing sharp in DMSO-
    
    
    
    but often broad or exchanged in
    
    
    .

Structural Analysis & Coupling Logic

Understanding the NMR spectrum requires analyzing the scalar couplings introduced by the two equivalent fluorine atoms (


, spin 1/2).
Connectivity Diagram (DOT Visualization)

The following diagram illustrates the scalar coupling network (


-coupling) defining the spectral features.

G cluster_0 Key Interaction CF2H_H Proton (CF2H) Triplet (t) ~6.8 ppm CF2H_C Carbon (CF2) Triplet (t) ~110-115 ppm F_Atoms Fluorine (F2) Spin Active (1/2) F_Atoms->CF2H_H 2J_HF ~ 54 Hz (Major Splitting) F_Atoms->CF2H_C 1J_CF ~ 237 Hz (Major Splitting) Ar_H Aromatic Protons (H-3, H-5, H-6) F_Atoms->Ar_H 4J_HF / 5J_HF (Minor Broadening) OH Phenolic OH Singlet (br)

Figure 1: NMR Coupling Network. The primary diagnostic feature is the strong coupling between the Fluorine atoms and the geminal proton/carbon.

Detailed Spectral Data

NMR Spectrum (400/500 MHz)

Solvent: DMSO-


 (Recommended for OH detection) or 

.
PositionShift (

, ppm)
MultiplicityIntegralCoupling Constants (

, Hz)
Assignment
OH 10.2 – 10.6Singlet (s)1HN/APhenolic Hydroxyl (Exchangeable)
H-3 6.85 – 6.95Doublet (d)1H

Aromatic (Ortho to OH)
H-5 7.35 – 7.45Doublet of Doublets (dd)1H

Aromatic (Meta to OH, Ortho to Br)
H-6 7.55 – 7.65Doublet (d) or Broad Singlet1H

Aromatic (Ortho to

)

6.70 – 7.20 Triplet (t) 1H

Difluoromethyl Proton

Note on


 Shift:  The chemical shift of the 

proton is highly sensitive to the electronic environment. While typically centered near 6.9 ppm, it spans a wide range (50+ Hz) due to the large coupling. Do not mistake this 1:2:1 triplet for an aromatic signal.
NMR Spectrum (100/125 MHz)

Solvent: DMSO-


 or 

.
Carbon TypeShift (

, ppm)
Splitting PatternCoupling (

, Hz)
Assignment

155.0 – 158.0Singlet (s)-C-1 (Ipso to OH)

133.0 – 136.0Singlet/Multiplet-C-3 / C-5

110.0 – 112.0Singlet (s)-C-4 (Ipso to Br)

120.0 – 125.0Triplet (t)

C-2 (Ipso to

)

110.0 – 116.0 Triplet (t)

Difluoromethyl Carbon

Comparative Analysis: Alternatives & Impurities

This section compares the target compound against its most common precursor (Aldehyde) and a non-fluorinated analog to highlight diagnostic differences.

FeatureTarget: 4-Br-2-(

)-phenol
Precursor: 4-Br-2-Formylphenol Analog: 4-Br-2-Methylphenol
Diagnostic H Triplet (

6.9,

)
Singlet (

9.8 – 10.2)
Singlet (

2.1 – 2.3)
Diagnostic C Triplet (

112,

)
Singlet (

190 – 196)
Singlet (

15 – 20)
F-Coupling Present (

,

)
NoneNone
OH Shift

10.5 (Intramolecular H-bond to F)

11.0 (Strong H-bond to C=O)

5.0 – 9.0 (Variable)
Performance Insight
  • Resolution: The aldehyde proton (CHO) is very sharp and downfield. If you see a singlet >9.5 ppm, the reduction/fluorination was incomplete.

  • Intramolecular Bonding: The

    
     group forms a weak intramolecular hydrogen bond with the phenolic oxygen, but it is significantly weaker than the aldehyde-phenol bond. This makes the OH signal of the target slightly more prone to broadening if "wet" solvents are used compared to the aldehyde precursor.
    

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, particularly for the coupling constants, follow this self-validating protocol.

Workflow Diagram

Protocol Start Sample: ~10 mg Solid Solvent Choice: DMSO-d6 Start->Solvent Dissolve Dissolve & Vortex (Ensure Homogeneity) Solvent->Dissolve Acquire Acquire 1H (16 scans) Acquire 13C (512+ scans) Dissolve->Acquire Check QC Check: Is OH visible? Is CF2H triplet clear? Acquire->Check Dry Action: Add Activated 4A Sieves or switch to dry CDCl3 Check->Dry No (Broad/Missing OH) Final Process Data Report J values Check->Final Yes Dry->Acquire Re-run

Figure 2: Sample preparation workflow emphasizing moisture control for OH detection.

Step-by-Step Methodology
  • Solvent Selection: Prefer DMSO-

    
      over 
    
    
    
    .
    • Reasoning: DMSO reduces the rate of proton exchange, ensuring the phenolic

      
       appears as a sharp singlet or broad peak rather than disappearing into the baseline. It also separates the aromatic signals better than chloroform for this specific scaffold.
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Note: For

      
       NMR, increase mass to 20–30 mg  to clearly resolve the outer legs of the 
      
      
      
      triplet, which are often lost in the noise due to splitting intensity ratios (1:2:1).
  • Acquisition Parameters:

    • 
      :  Spectral width -2 to 14 ppm. Relaxation delay (
      
      
      
      )
      
      
      s.
    • 
      :  Spectral width -10 to 220 ppm. Use proton decoupling.
      
  • QC Check (Self-Validation):

    • Verify the integration of the triplet at

      
      6.9 ppm. It must integrate to exactly 1H relative to the aromatic signals. If it integrates <1H or looks like a doublet, check for rotational sidebands or overlap with aromatic protons.
      

References

  • Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry.

  • NMR Characteristics of Fluorinated Phenols: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Synthesis of Difluoromethyl Phenols (Precursor Context): Zafrani, Y., et al. (2017). Difluoromethyl Ethers and Phenols: Hydrogen Bonding and Structural Analysis.

  • General NMR Shift Database: AIST Spectral Database for Organic Compounds (SDBS). (Search: Fluorinated Phenols).

Navigating the Spectral Landscape: A Comparative Guide to ¹⁹F NMR Chemical Shifts of the 2-Difluoromethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The difluoromethyl (CF₂H) group has emerged as a valuable substituent in medicinal chemistry and materials science, prized for its ability to modulate lipophilicity, metabolic stability, and pKa. As the prevalence of this moiety grows, a comprehensive understanding of its behavior in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy becomes paramount for unambiguous compound characterization and reaction monitoring. This guide provides an in-depth analysis of the ¹⁹F NMR chemical shifts of the CF₂H group, offering a comparative framework supported by experimental data to aid researchers in their spectroscopic analyses.

The Unique Signature of the Difluoromethyl Group in ¹⁹F NMR

The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[1][2] The chemical shift of the CF₂H group is a sensitive reporter of its local electronic environment, influenced by a confluence of factors including the nature of the atom it is attached to, the electronic properties of neighboring substituents, and the solvent.

The signal for a CF₂H group in a ¹⁹F NMR spectrum typically appears as a triplet due to coupling with the geminal proton (¹H). The magnitude of this coupling constant (²JHF) is typically in the range of 50-60 Hz.

A Comparative Analysis of CF₂H Chemical Shifts

The ¹⁹F NMR chemical shift of the CF₂H group can vary significantly depending on its molecular context. The following sections provide a comparative overview of these shifts in different chemical environments, with data summarized in Table 1. All chemical shifts are reported in parts per million (ppm) relative to CFCl₃ as an external standard.

Attachment to Heteroatoms: A Tale of Electronegativity and Shielding

When the CF₂H group is attached to heteroatoms such as oxygen, nitrogen, or sulfur, its ¹⁹F NMR chemical shift is strongly influenced by the electronegativity and electron-donating or -withdrawing nature of that atom and the group it is part of.

  • Oxygen Attachment (R-O-CF₂H): The difluoromethoxy group exhibits a chemical shift that is sensitive to the nature of the 'R' group. For instance, in methyl 4-(difluoromethoxy)benzoate, where the group is attached to an electron-withdrawing aromatic system, the ¹⁹F chemical shift is observed at -81.80 ppm.[3]

  • Nitrogen Attachment (R₂N-CF₂H): When attached to a nitrogen atom within a heterocyclic system, the chemical shift is influenced by the aromaticity and electronic properties of the ring. For example, in 1-(difluoromethyl)-2-phenyl-1H-imidazole, the chemical shift is -90.56 ppm, while in the more electron-rich 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole, it shifts upfield to -93.12 ppm.[3]

  • Sulfur Attachment (R-S-CF₂H): The difluoromethylthio group generally appears further upfield compared to its oxygen and nitrogen counterparts. For example, benzyl(difluoromethyl)sulfane shows a chemical shift of -94.52 ppm.[3] Attaching the sulfur to a heterocyclic ring, as in 2-((difluoromethyl)thio)pyridine, results in a downfield shift to -96.26 ppm, likely due to the electronic influence of the pyridine ring.[3]

The Influence of Aromatic and Aliphatic Scaffolds

The electronic environment of the carbon atom to which the CF₂H group is attached plays a crucial role in determining the ¹⁹F chemical shift.

  • Aromatic Systems (Ar-CF₂H): While direct attachment of a CF₂H group to an aromatic ring is less common in the provided examples, the electronic effects of the ring are evident when the group is attached via a heteroatom, as seen in the benzoate and pyridine examples above. Generally, electron-withdrawing groups on the aromatic ring will lead to a downfield shift (less shielded), while electron-donating groups will cause an upfield shift (more shielded).

  • Aliphatic Systems (Alkyl-CF₂H): In aliphatic systems, the substitution pattern on the carbon chain influences the chemical shift. Increased substitution can lead to changes in the electronic environment and steric interactions, which in turn affect the ¹⁹F chemical shift. For example, the ¹⁹F chemical shift of difluoromethane (CH₂F₂) is reported to be -143.6 ppm.[4]

Factors Influencing the ¹⁹F NMR Chemical Shift of the CF₂H Group

Several key factors contribute to the observed chemical shift of a CF₂H group:

  • Inductive and Resonance Effects: Electron-withdrawing groups attached to or near the CF₂H group will deshield the fluorine nuclei, causing a downfield shift in the ¹⁹F NMR spectrum. Conversely, electron-donating groups will increase shielding and cause an upfield shift.[1]

  • Solvent Effects: The polarity of the solvent can influence the electronic environment of the CF₂H group, leading to changes in the chemical shift.[5] It is therefore crucial to report the solvent used for the NMR measurement. The data presented in this guide were predominantly acquired in CDCl₃.

  • Through-Space Interactions: Non-bonding interactions with nearby atoms or functional groups can also affect the shielding of the fluorine nuclei and thus the chemical shift.

Comparative Data Table

Compound NameStructureAttachment¹⁹F Chemical Shift (δ, ppm) in CDCl₃Reference
Difluoromethyl 4-methoxybenzoate4-MeO-C₆H₄-C(O)O-CF₂HOxygen (Ester)-91.27[3]
Difluoromethyl 4-(dimethylamino)benzoate4-Me₂N-C₆H₄-C(O)O-CF₂HOxygen (Ester)-90.90[3]
Methyl 4-(difluoromethoxy)benzoate4-MeO₂C-C₆H₄-O-CF₂HOxygen (Ether)-81.80[3]
1-(difluoromethyl)-2-phenyl-1H-imidazolePh-(C₃H₂N₂)-CF₂HNitrogen (Imidazole)-90.56[3]
1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazoleI-(Me)₂-(C₃N₂)-CF₂HNitrogen (Pyrazole)-93.12[3]
Benzyl(difluoromethyl)sulfanePh-CH₂-S-CF₂HSulfur (Thioether)-94.52[3]
(Difluoromethyl)(1-phenylethyl)sulfanePh-CH(Me)-S-CF₂HSulfur (Thioether)-92.78[3]
2-((difluoromethyl)thio)pyridine(C₅H₄N)-S-CF₂HSulfur (Thioether)-96.26[3]
2-((difluoromethyl)thio)-4,6-dimethylpyrimidine(Me)₂-(C₄H₂N₂)-S-CF₂HSulfur (Thioether)-99.11[3]

Table 1: Comparative ¹⁹F NMR Chemical Shifts of Various Difluoromethyl-Containing Compounds.

Experimental Protocol for Acquiring ¹⁹F NMR Spectra of Difluoromethyl Compounds

This protocol outlines a general procedure for obtaining high-quality ¹⁹F NMR spectra of compounds containing a CF₂H group.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Use a standard 5 mm NMR tube. The final sample volume should be around 0.6 mL.

  • It is good practice to filter the sample solution to remove any particulate matter that could degrade spectral resolution.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer equipped with a broadband probe tuneable to the ¹⁹F frequency.

  • Tune and match the probe for the ¹⁹F nucleus.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain a narrow and symmetrical lock signal, which is essential for high-resolution spectra.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Spectral Width: A spectral width of at least 250 ppm is recommended to ensure that all fluorine signals are captured. The typical range for organofluorine compounds is broad.[2]

  • Transmitter Offset: Set the transmitter offset to the center of the expected chemical shift range for the CF₂H group (e.g., around -100 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point. For quantitative measurements, a longer delay (5 x T₁) is necessary.[6]

  • Number of Scans: The number of scans will depend on the concentration of the sample. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

  • ¹H Decoupling: For routine spectra, broadband proton decoupling is recommended to simplify the spectrum by collapsing the triplet of the CF₂H group into a singlet. For structural elucidation, a ¹H-coupled spectrum should also be acquired to observe the characteristic ²JHF coupling.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Reference the spectrum. If an internal standard is not used, the spectrum can be referenced externally to a known compound (e.g., CFCl₃ at 0 ppm).

  • Integrate the signals to determine the relative ratios of different fluorine environments.

Logical Workflow for ¹⁹F NMR Analysis of a Novel CF₂H-Containing Compound

workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Acquisition cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation synthesis Synthesize and purify CF₂H-containing compound sample_prep Prepare NMR sample (CDCl₃ or other) synthesis->sample_prep acquire_19F Acquire ¹⁹F NMR spectrum (¹H decoupled & coupled) sample_prep->acquire_19F acquire_1H Acquire ¹H NMR spectrum sample_prep->acquire_1H process_data Process spectra (phasing, referencing) acquire_19F->process_data acquire_1H->process_data chem_shift Determine ¹⁹F chemical shift (δ) process_data->chem_shift coupling Measure ²JHF coupling constant process_data->coupling integration Analyze signal integration process_data->integration compare_data Compare δ with literature values and comparative data (Table 1) chem_shift->compare_data correlate_spectra Correlate ¹⁹F and ¹H NMR data coupling->correlate_spectra integration->correlate_spectra structure_elucidation Elucidate/confirm molecular structure compare_data->structure_elucidation correlate_spectra->structure_elucidation

Caption: Workflow for the ¹⁹F NMR analysis of a novel difluoromethyl compound.

Conclusion

The ¹⁹F NMR chemical shift of the 2-difluoromethyl group is a powerful diagnostic tool for structural characterization. By understanding the key factors that influence this parameter and by comparing experimental data with established values, researchers can confidently identify and characterize novel CF₂H-containing molecules. This guide provides a foundational framework and a practical reference for scientists and drug development professionals working with this increasingly important functional group.

References

  • Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]

  • National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

  • Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Available from: [Link]

  • PubMed. 19F NMR chemical shifts. 1. Aliphatic fluorides. Available from: [Link]

  • National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

  • ResearchGate. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

  • National Center for Biotechnology Information. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]

  • Steffen's Chemistry Pages. 19F chemical shifts. Available from: [Link]

  • UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

  • University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

  • University of Ottawa. 19Flourine NMR. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. Available from: [Link]

Sources

Technical Guide: IR Spectroscopy Characteristic Peaks of Difluoromethyl (CHF₂) Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The CHF₂ Motif in Spectroscopy

The difluoromethyl (CHF₂) group has emerged as a critical bioisostere in medicinal chemistry, often acting as a lipophilic hydrogen bond donor. Unlike the trifluoromethyl (CF₃) group, the CHF₂ moiety possesses a unique proton capable of weak hydrogen bonding, which significantly alters its infrared (IR) spectral signature.

This guide provides a technical analysis of the vibrational modes of CHF₂-substituted phenols. It distinguishes them from non-fluorinated phenols and CF₃ analogues, focusing on the diagnostic C–H stretch of the CHF₂ group and the electronic modulation of the phenolic O–H bond .

Characteristic Spectral Features

Comparative Peak Analysis

The following table synthesizes the distinct vibrational signatures of CHF₂ phenols compared to standard and CF₃ analogues.

Vibrational ModePhenol (Unsubstituted)4-CF₃-Phenol4-CHF₂-Phenol Diagnostic Note
O–H Stretch (Free) ~3600 cm⁻¹ (Sharp)~3615 cm⁻¹~3610 cm⁻¹ EWG (Electron Withdrawing Group) increases acidity, slightly shifting free O-H to higher wavenumbers due to bond polarization.
O–H Stretch (H-bonded) 3200–3500 cm⁻¹ (Broad)3200–3400 cm⁻¹3200–3400 cm⁻¹ CHF₂ increases acidity (pKa ~9 vs 10 for phenol), leading to stronger intermolecular H-bonds and broader, red-shifted bands in concentrated samples.
C–H Stretch (Aromatic) 3030–3080 cm⁻¹3030–3080 cm⁻¹3030–3080 cm⁻¹ Standard aromatic signatures.
C–H Stretch (Fluoroalkyl) AbsentAbsent2970–3005 cm⁻¹ CRITICAL DIAGNOSTIC: The CHF₂ group exhibits a unique C–H stretch, often appearing as a weak doublet or shoulder distinct from aliphatic alkyls (<3000) and aromatics (>3000).
C–F Stretch Absent1320–1350 cm⁻¹ (Strong)1100–1250 cm⁻¹ CHF₂ C–F stretches are typically lower frequency than CF₃. Often split into symmetric/asymmetric modes.[1]
C–O Stretch ~1220 cm⁻¹~1250 cm⁻¹~1240 cm⁻¹ Shifted to higher frequency due to ring electron deficiency (strengthening the C–O bond).
The "Fingerprint" of CHF₂

While the C–F stretches (1100–1250 cm⁻¹) are intense, they often overlap with C–O stretches and skeletal vibrations. The definitive confirmation of a CHF₂ group over a CF₃ group in IR comes from the CHF₂ C–H stretching vibration .

  • Frequency: ~2970 cm⁻¹ and ~3005 cm⁻¹.[2]

  • Appearance: Weak to medium intensity.

  • Differentiation: It sits in the "valley" between the strong aromatic C–H (>3030) and typical aliphatic C–H (<2960).

Mechanistic Insights & Causality

Electronic Modulation of the Phenolic O–H

The CHF₂ group is a strong electron-withdrawing group (Hammett constant


), though weaker than CF₃ (

).
  • Inductive Effect (-I): Pulls electron density from the aromatic ring.

  • Resonance Effect: Minimal for fluoroalkyls.[3]

  • Result: The phenolic O–H bond becomes more polarized.

    • Free State (Dilute CCl₄): The bond is stiffer (higher force constant), shifting

      
       slightly blue (higher wavenumber).
      
    • Associated State (Solid/Neat): The increased acidity makes the proton a better H-bond donor. This leads to stronger intermolecular networks, causing a significant red shift and broadening of the O–H band compared to unsubstituted phenol.

Intramolecular Hydrogen Bonding (Ortho-Substitution)

In 2-difluoromethylphenol (ortho-isomer), a specific intramolecular interaction can occur:

  • Interaction:

    
    
    
  • Spectral Consequence: This intramolecular H-bond is generally weak (fluorine is a poor acceptor). It typically results in a sharp O–H peak shifted to ~3500–3550 cm⁻¹, distinct from the broad intermolecular band (~3300 cm⁻¹) and the free band (~3610 cm⁻¹).

Experimental Protocol: Self-Validating Identification

To unambiguously identify a CHF₂ phenol and distinguish it from impurities or analogues, follow this variable-concentration protocol.

Step 1: Sample Preparation
  • Neat/Solid (ATR): Place pure compound on the diamond crystal.

  • Dilute Solution: Prepare a 10 mM solution in anhydrous CCl₄ or CH₂Cl₂.

Step 2: Acquisition Parameters[4]
  • Resolution: 2 cm⁻¹ (Critical to resolve the CHF₂ C–H shoulder).

  • Scans: 32–64 scans to improve Signal-to-Noise ratio for weak C–H bands.

Step 3: Analysis Workflow (Logic Gate)
  • Check 3200–3600 cm⁻¹: Is there a broad OH? (Confirms Phenol).[3][4][5]

  • Check 1100–1300 cm⁻¹: Are there massive bands? (Confirms C–F).

  • Check 2970–3010 cm⁻¹: Is there a small peak/shoulder?

    • Yes: Likely CHF₂ .[3]

    • No: Likely CF₃ (if C-F present) or F-Phenol .

Step 4: Validation (Dilution Test)

Run the dilute solution spectrum.

  • Observation: The broad band at 3300 cm⁻¹ should disappear. A sharp peak at ~3610 cm⁻¹ should appear.

  • Causality: Disruption of intermolecular H-bonds confirms the phenolic nature. If a band at ~3550 cm⁻¹ remains constant upon dilution, it indicates intramolecular H-bonding (likely ortho-substitution).

Visualizing the Spectral Logic

The following diagram illustrates the decision tree for identifying CHF₂ phenols using IR data.

IR_Logic_Flow Start Unknown Phenolic Sample Check_OH Check 3200-3600 cm⁻¹ (O-H Region) Start->Check_OH Check_CF Check 1000-1350 cm⁻¹ (C-F Region) Check_OH->Check_CF OH Confirmed Check_CH Check 2970-3010 cm⁻¹ (C-H Region) Check_CF->Check_CH Strong C-F Detected Result_Phenol Unsubstituted Phenol (No strong C-F) Check_CF->Result_Phenol Weak/No C-F Result_CF3 CF₃ Phenol (No C-H in fluoro group) Check_CH->Result_CF3 Absent Result_CHF2 CHF₂ Phenol (Unique C-H stretch present) Check_CH->Result_CHF2 Present (~3005/2970 cm⁻¹)

Caption: Logic flow for distinguishing CHF₂ phenols from CF₃ and non-fluorinated analogues based on spectral bands.

References

  • Pianca, M., et al. (1999).[2] End groups in fluoropolymers: Characterization of difluoromethyl groups. Journal of Fluorine Chemistry. Link

  • Doc Brown's Chemistry. (2024). Interpretation of the infrared spectrum of phenol. Link

  • NIST Chemistry WebBook. (2023). Infrared Spectra of Fluorinated Hydrocarbons. Link

  • LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. Link

Sources

Technical Guide: Hydrogen Bond Donor Capacity of 2-Difluoromethyl Phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the hydrogen bond donor (HBD) capacity of 2-difluoromethyl phenol, structured for application scientists and medicinal chemists.

Executive Summary: The "Goldilocks" Bioisostere

In modern drug design, the 2-difluoromethyl phenol motif represents a critical "Goldilocks" zone between the metabolic liability of a methyl group and the extreme lipophilicity of a trifluoromethyl group. While the phenolic hydroxyl (-OH) is the primary hydrogen bond donor (HBD), the ortho-difluoromethyl (-CHF


) group introduces a unique "Dual Donor"  character.

This guide analyzes how the electron-withdrawing nature of the -CHF


 group enhances the acidity of the phenolic -OH, while the -CHF

proton itself acts as a secondary, weak hydrogen bond donor. Crucially, the capacity for Intramolecular Hydrogen Bonding (IMHB) between the phenolic proton and the fluorine atoms creates a "molecular shield," modulating effective polarity and improving membrane permeability without sacrificing solubility to the extent of perfluorinated analogs.

Mechanistic Insight: Electronic & Conformational Dynamics

To effectively utilize 2-difluoromethyl phenol, one must understand the three competing forces governing its behavior:

A. Electronic Activation (Acidity Enhancement)

The -CHF


 group is a strong electron-withdrawing group (EWG) via the inductive effect (-I). This pulls electron density from the aromatic ring, stabilizing the phenoxide anion upon deprotonation.
  • Result: The pK

    
     of 2-difluoromethyl phenol is significantly lower than unsubstituted phenol (~10.0), shifting into the 8.8–9.2 range. This increases the HBD acidity (
    
    
    
    ) of the -OH group, making it a "stickier" donor for target protein interactions.
B. The "Dual Donor" Phenomenon

Unlike the -CF


 group (which is purely an H-bond acceptor/hydrophobic shield), the -CHF

group contains a polarized C-H bond.
  • Primary Donor: Phenolic -OH (Strong,

    
    ).
    
  • Secondary Donor: Difluoromethyl C-H (Weak,

    
    ).
    
  • Implication: This motif can engage in bidentate H-bonding within a receptor pocket, a feature unavailable to 2-fluorophenol or 2-trifluoromethylphenol.

C. Intramolecular Hydrogen Bonding (IMHB)

A dynamic equilibrium exists where the phenolic proton donates to the ortho-fluorine atoms (O-H


 F-C).
  • Effect: This "locks" the conformation and partially masks the HBD potential of the -OH group from the solvent.

  • Benefit: This masking reduces the desolvation penalty required to enter a lipid bilayer, enhancing passive permeability (Log

    
    ) despite the molecule's polarity.
    

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 2-difluoromethyl phenol with standard bioisosteres.

FeaturePhenol (Reference)2-Fluorophenol 2-Trifluoromethylphenol 2-Difluoromethylphenol
Structure Ph-OH2-F-Ph-OH2-CF

-Ph-OH
2-CHF

-Ph-OH
pK

(Approx)
9.998.70~8.58.8 – 9.1
HBD Character Single (OH)Single (OH)Single (OH)Dual (OH + CH)
Lipophilicity (LogP) 1.461.71~2.8~2.1
IMHB Strength NoneWeakWeak (Steric twist)Moderate
Permeability LowModerateHighHigh (Balanced)
Metabolic Stability Low (Phase II)ModerateHighHigh

Key Takeaway: 2-difluoromethyl phenol offers a compromise: it is more lipophilic than 2-fluorophenol (aiding permeation) but significantly more soluble than 2-trifluoromethylphenol (aiding formulation), while providing a unique secondary H-bond vector.

Visualization of Physicochemical Logic[3]

The following diagram illustrates the decision logic for selecting this moiety and the intramolecular forces at play.

G cluster_CHF2 Mechanistic Action of 2-CHF2 Phenol Parent Phenol (pKa ~10, LogP ~1.5) Modulation Ortho-Substitution Strategy Phenol->Modulation CF3 2-CF3 Phenol High Lipophilicity (LogP > 2.5) Steric Bulk No Secondary Donor Modulation->CF3 Max Metabolic Stability F 2-F Phenol High Acidity (pKa ~8.7) Low Lipophilicity Gain Weak IMHB Modulation->F Max Acidity/Small Sterics CHF2 2-CHF2 Phenol (The Solution) Balanced LogP (~2.1) Dual Donor (OH + CH) IMHB Permeability Shield Modulation->CHF2 Balanced Permeability & H-Bonding EWG EWG (-I Effect) Increases OH Acidity CHF2->EWG IMHB IMHB (O-H...F) Masks Polarity CHF2->IMHB Dual C-H Donor New Binding Vector CHF2->Dual

Caption: Decision tree illustrating the bioisosteric placement of 2-difluoromethyl phenol relative to fluorinated alternatives, highlighting its unique mechanistic advantages.

Experimental Validation Protocols

To validate the HBD capacity and physicochemical profile of 2-difluoromethyl phenol in your specific scaffold, use the following self-validating protocols.

Protocol A: Determination of HBD Acidity ( ) via NMR Titration

Objective: Quantify the hydrogen bond donating strength of the -OH and -CHF


 protons.
  • Preparation: Dissolve the test compound (10 mM) in CDCl

    
     (non-polar solvent to maximize H-bonding observation).
    
  • Titrant: Prepare a stock solution of a standard H-bond acceptor, such as DMSO-

    
     or Triethylamine oxide.
    
  • Titration: Sequentially add aliquots of the acceptor to the NMR tube.

  • Measurement: Record

    
    H NMR spectra after each addition. Monitor the downfield shift (
    
    
    
    ) of:
    • The Phenolic -OH proton.

    • The -CHF

      
       proton (triplet, typically 
      
      
      
      6.5–7.5 ppm).
  • Analysis: Plot

    
     vs. [Acceptor]. Use the Abraham equation  (or Benesi-Hildebrand plot) to calculate the association constant (
    
    
    
    ) and the HBD acidity parameter
    
    
    .
    • Success Criterion: A steep curve for -OH indicates high acidity. A shallow but measurable curve for -CHF

      
       confirms secondary donor capacity.
      
Protocol B: Log and pK Profiling

Objective: Confirm the lipophilicity/acidity balance.[1]

  • pK

    
     Measurement:  Use Potentiometric Titration  (e.g., Sirius T3).
    
    • Step: Titrate from pH 2 to pH 12.

    • Expectation: Look for the inflection point around pH 8.8–9.1.

  • Log D Measurement: Use the Shake-Flask Method (miniaturized).

    • Phases: Octanol / Phosphate Buffer (pH 7.4).

    • Quantification: HPLC-UV or LC-MS/MS of both phases.

    • Calculation: Log

      
      .
      
    • Validation: Compare with unsubstituted phenol. The 2-CHF

      
       analog should show a Log 
      
      
      
      increase of approx +0.5 to +0.7 units, less than the +1.2 units typically seen with -CF
      
      
      .

Implications for Drug Design[3][4][5][6][7]

  • Permeability Rescue: If a lead compound with a phenol is too polar (low Caco-2 permeability), substituting with 2-difluoromethyl phenol can improve permeability via the IMHB "masking" effect without adding the excessive lipophilic bulk of a -CF

    
     group.
    
  • Selectivity Filters: The secondary C-H donor can be used to target backbone carbonyls in the receptor active site, potentially improving selectivity against off-targets that lack a complementary acceptor at that specific vector.

  • Metabolic Blocking: The -CHF

    
     group blocks metabolic oxidation at the ortho position while being more resistant to defluorination than a simple -CH
    
    
    
    F group.

References

  • Zafrani, Y., et al. "CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?" Journal of Medicinal Chemistry, 2019.

  • Erickson, J. A., et al. "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry, 2014.

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

  • Abraham, M. H. "Scales of Solute Hydrogen-bonding: Their Construction and Application to Physicochemical and Biochemical Processes." Chemical Society Reviews, 1993.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Sources

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